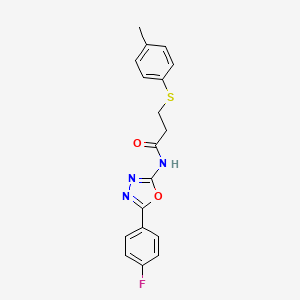

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" is a heterocyclic compound that is part of a broader class of compounds with potential biological activities. These compounds are characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in these papers, which include various substituted phenyl groups and demonstrate significant biological activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the transformation of an initial acid into its corresponding ester, followed by the formation of a hydrazide and subsequently a 1,3,4-oxadiazole-2-thiol . The final step typically involves a nucleophilic substitution reaction to introduce various electrophiles and achieve the desired oxadiazole scaffolds . Although the exact synthesis of "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" is not detailed, it likely follows a similar synthetic route with appropriate modifications to incorporate the specific fluorophenyl and p-tolylthio substituents.

Molecular Structure Analysis

The molecular structure of compounds in this class has been confirmed through various spectral methods, including NMR, IR, and mass spectrometry . Additionally, single crystal X-ray diffraction studies have been used to determine the crystal structure of a related compound, confirming its monoclinic system and lattice parameters . These techniques would be applicable for analyzing the molecular structure of "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" to ensure its correct synthesis and to understand its three-dimensional conformation.

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological targets, as evidenced by their inhibitory potential against enzymes such as urease and lipoxygenase . The specific interactions and binding affinities can be studied through enzyme inhibitory kinetics and in silico studies, which help in understanding how these compounds can serve as potent inhibitors and therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their solubility, stability, and cytotoxicity, are important for their potential therapeutic applications. Hemolytic studies have been conducted to assess the cytotoxicity towards cell membranes, indicating that these molecules have mild cytotoxicity and can be considered for drug designing programs . The biological activity screening of related compounds has shown remarkable activities against various pathogens and diseases, suggesting that "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" may also possess similar properties .

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide and related compounds have shown promising antibacterial properties. Tumosienė et al. (2012) synthesized a series of compounds with 1,3,4-oxadiazole derivatives, exhibiting good antibacterial activity against Rhizobium radiobacter. Similarly, Parikh and Joshi (2014) reported the synthesis of 1,3,4-oxadiazole derivatives with significant antibacterial potency against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Activity

These compounds also demonstrate potential in cancer research. Li De-jiang (2010) synthesized 1,3,4-oxadiazolines and oxadiazones containing fluorine, showing potential anticancer activity. Additionally, Saxena et al. (1984) and Adimule et al. (2014) reported the synthesis of N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, indicating considerable local anaesthetic and anticancer properties.

Insecticidal Activity

Qi et al. (2014) explored the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, finding that some compounds exhibited good activity against the diamondback moth.

Aniline Sensing

Naik et al. (2018) conducted studies on thiophene substituted 1,3,4-oxadiazoles for aniline sensing, demonstrating their potential as aniline sensors through fluorescence quenching studies.

Antimicrobial Agents

Çıkla et al. (2013) synthesized flurbiprofen hydrazide derivatives, including 1,3,4-oxadiazole rings, showing antimicrobial activity against various bacterial and fungal strains.

Antiepileptic Activity

Rajak et al. (2013) reported the synthesis of limonene and citral-based 1,3,4-oxadiazoles, demonstrating potential as anticonvulsants.

Nematocidal Activity

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which showed promising nematocidal activities.

- Tumosienė et al. (2012)

- Parikh and Joshi (2014)

- Li De-jiang (2010)

- Saxena et al. (1984)

- Adimule et al. (2014)

- Qi et al. (2014)

- Naik et al. (2018)

- Çıkla et al. (2013)

- Rajak et al. (2013)

- Liu et al. (2022)

Mecanismo De Acción

Mode of action

1,3,4-oxadiazoles have been studied for their broad range of chemical and biological properties .

Biochemical pathways

Without specific information on “N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide”, it’s difficult to determine the exact biochemical pathways it affects. 1,3,4-oxadiazoles are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of action

Compounds containing the 1,3,4-oxadiazole nucleus are known to exhibit various biological activities .

Propiedades

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-12-2-8-15(9-3-12)25-11-10-16(23)20-18-22-21-17(24-18)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOJGQSRBIAHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)

![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)